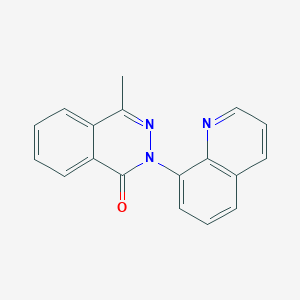

Cyanomethoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. It may also include information about its discovery or synthesis .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, what products are formed during the reaction, and under what conditions the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

Cyanomethoxypyrimidine derivatives are valuable synthons for creating therapeutically important arenes and heteroarenes. For instance, 3-cyano-2H-pyran-2-ones, a related compound, have been used to synthesize azolopyrimidines and imidazothiazines through ring transformation reactions, demonstrating their potential in medicinal chemistry and drug design (V. Ram, P. Srivastava, A. Goel, 2003).

Corrosion Inhibition

Thiopyrimidine derivatives, closely related to cyanomethoxypyrimidine, exhibit significant properties as corrosion inhibitors. A study on thiopyrimidine derivatives, including 5-cyano variants, revealed their effectiveness in protecting mild steel in hydrochloric acid environments. These compounds showed high efficiency and strong adsorption on metal surfaces, indicating their potential application in industrial corrosion protection (Priyanka Singh, Ambrish Singh, M. Quraishi, 2016).

Anticancer Activity

Cyanopyrimidine derivatives have shown promise as inhibitors of p38alpha MAP kinase, a protein involved in inflammatory responses and potentially in cancer pathways. Specific 5-cyanopyrimidine-based compounds demonstrated significant in vivo efficacy and oral bioavailability, suggesting their potential as anticancer agents (Chunjian Liu et al., 2005).

Antimicrobial Applications

Multifunctional cyanopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity. For instance, compounds like 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines exhibited activity against various pathogenic bacteria and fungi. These findings underscore the potential of cyanopyrimidine derivatives in developing new antimicrobial agents (Ragini Gupta et al., 2014).

Cytotoxic Properties for Cancer Treatment

Cyanopyrimidine-based compounds have been explored for their cytotoxic properties against cancer cell lines. For example, new thiopyrimidine derivatives showed significant cytotoxic activity against the HepG2 cell line, demonstrating their potential as cancer therapeutic agents (A. F. Eweas et al., 2014).

Wirkmechanismus

Target of Action

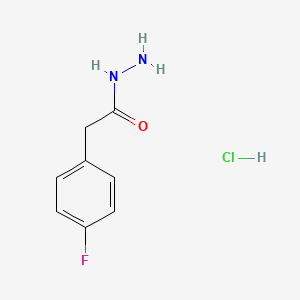

Cyanomethoxypyrimidine is a complex compound that interacts with various targets in the cell. It’s known that it reacts via the cyano group with ammonia and hydroxylamine

Mode of Action

Cyanomethoxypyrimidine interacts with its targets primarily through the cyano group. It was found that 6-methyl-2-methylthio-4-cyanomethoxypyrimidine (O-isomer) reacted via the cyano group with ammonia and hydroxylamine to give an amldine and an amidoxime respectively

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like Cyanomethoxypyrimidine. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with its targets . .

Safety and Hazards

Eigenschaften

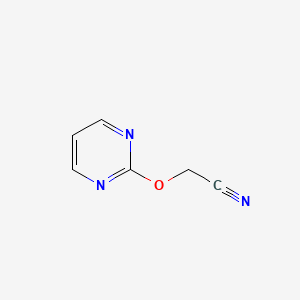

IUPAC Name |

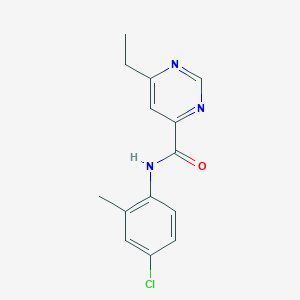

2-pyrimidin-2-yloxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZCHHGNCVIJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethoxypyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)

![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)

![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)